2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a five-membered thiazolidinone ring with a sulfanylidene group (C=S) at position 2 and a ketone at position 2. The (5E)-configuration indicates the stereochemistry of the exocyclic double bond connecting the 3-ethoxy-4-hydroxyphenyl group to the thiazolidinone core. Its structural complexity suggests applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S2/c1-2-26-15-10-12(8-9-14(15)22)11-16-18(23)21(20(27)28-16)17(19(24)25)13-6-4-3-5-7-13/h3-11,17,22H,2H2,1H3,(H,24,25)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESYXZABNCGZDN-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid typically involves multiple steps. One common approach is the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities modulated by substituents on the aromatic rings and the thiazolidinone core. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
*Calculated using PubChem and ChemDraw tools.
Substituent Effects on Bioactivity
- Aromatic Ring Modifications: The 3-ethoxy-4-hydroxyphenyl group in the target compound provides enhanced solubility and hydrogen-bonding capacity compared to the 3-hydroxyphenyl analog (). Ethoxy groups may also improve metabolic stability . Chlorophenyl derivatives (e.g., methyl 4-chlorophenylacetate, ) exhibit increased lipophilicity (logP ~3.2), favoring membrane penetration in anticancer assays .
Acid vs. Ester Functionality :
Pharmacological Profiles
- However, its 3-ethoxy-4-hydroxyphenyl group may reduce potency compared to Kinedak’s 2-methylcinnamylidene moiety, which shows IC₅₀ = 0.8 μM .
- Antimicrobial Activity : The 3-hydroxyphenyl analog () exhibits moderate activity against S. aureus (MIC = 32 μg/mL), while the furan derivative () shows broader-spectrum inhibition (MIC = 8–16 μg/mL) .
Table 2: Crystallographic Data (SHELX-refined Structures)
Biological Activity
The compound 2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazolidinone core with various substituents that contribute to its biological activity. The molecular formula is , and it features both phenolic and thiazolidinone functionalities, which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N O₅ S₂ |
| Molecular Weight | 317.38 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines. A study evaluating novel 2-imino-thiazolidinones found significant cytotoxicity against MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, suggesting that structural modifications can enhance activity .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thiazolidinone ring can modulate enzyme activity and receptor interactions through:
- Enzyme Inhibition : Compounds with thiazolidinone structures often inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The ability to bind to nuclear receptors may influence gene expression related to apoptosis and cell cycle regulation.
Anti-inflammatory Effects
Thiazolidinones have also been studied for their anti-inflammatory properties. The presence of hydroxyl groups in the structure may contribute to the inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Study 1: Anticancer Activity
A study conducted on a series of thiazolidinone derivatives showed that compounds with similar structural features exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines. The specific compound's ability to induce apoptosis was confirmed through flow cytometry assays .
Study 2: Anti-inflammatory Activity
In another investigation, thiazolidinone derivatives were tested for their effects on nitric oxide production in macrophages. Results indicated a significant reduction in nitric oxide levels, suggesting that these compounds could be developed as anti-inflammatory agents .
Q & A
Q. How can researchers optimize the synthesis of this thiazolidinone-phenylacetic acid hybrid compound?
- Methodological Answer : The compound’s core structure involves a thiazolidinone ring conjugated with a phenylacetic acid moiety. A validated approach involves:
- Step 1 : Condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-thioxothiazolidin-4-one in acetic acid under reflux, using sodium acetate as a catalyst .
- Step 2 : Subsequent alkylation with 2-phenylacetic acid derivatives. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization from ethanol .
- Key Variables : Reaction time (2–3 hours), temperature (110–120°C), and stoichiometric ratios (1:1 aldehyde to thiazolidinone). Adjust based on yield optimization (typically 60–75%) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemistry (e.g., E/Z configuration at the methylidene group) and confirm bond angles/distances .
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., ethoxy vs. hydroxyl group coupling patterns in aromatic regions). DMSO-d6 is preferred for solubility .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm, thione S-H at ~2550 cm) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions. Dilute in PBS or cell culture media to avoid cytotoxicity.
- Surfactants : For hydrophobic derivatives, employ Tween-80 or cyclodextrins to enhance aqueous solubility .
- pH Adjustment : The carboxylic acid group (pKa ~4.5) allows ionization at physiological pH, improving solubility in buffer systems .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential antimicrobial activity?
- Methodological Answer :
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes like dihydrofolate reductase (DHFR) or β-ketoacyl-ACP synthase .
- Enzyme Inhibition Assays : Test against purified DHFR (IC determination) via spectrophotometric NADPH oxidation monitoring .
- Resistance Studies : Compare activity against wild-type vs. methicillin-resistant Staphylococcus aureus (MRSA) to assess specificity .
Q. How can computational methods improve reaction design for derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., keto-enol tautomerization during cyclization) and identify transition states .
- Machine Learning : Train models on existing thiazolidinone reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
- Molecular Dynamics : Simulate interactions with biological targets to prioritize derivatives for synthesis .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical protocols (e.g., CLSI guidelines for MIC assays) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
- Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate contributions to activity .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., fabH in fatty acid biosynthesis) to confirm on-target effects .
- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment .
- Fluorescence Tagging : Conjugate with BODIPY or Cy5 for cellular localization studies via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
